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Compound of Interest

Manganese pentacarbonyl!
Compound Name: _
bromide

Cat. No.: B083175

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting carbonylation
reactions utilizing bromopentacarbonylmanganese(l), Mn(CO)sBr. These reactions are valuable
for the synthesis of a variety of carbonyl-containing compounds, including esters and amides,
which are key functional groups in many pharmaceutical agents and organic materials.

Introduction

Carbonylation reactions are fundamental transformations in organic synthesis that introduce a
carbonyl group (C=0) into an organic molecule. While palladium-catalyzed carbonylations are
well-established, there is growing interest in utilizing more earth-abundant and cost-effective
metals like manganese. Mn(CO)sBr serves as a versatile precursor for catalytically active
manganese species in these transformations. The protocols described herein are primarily
focused on the carbonylation of aryl halides to produce esters (alkoxycarbonylation) and
amides (aminocarbonylation). These reactions often proceed via a catalytic cycle involving
oxidative addition, CO insertion, and reductive elimination. In some cases, Mn(CO)sBr is used
in conjunction with a co-catalyst or under photolytic conditions to generate the active catalytic
species.

Quantitative Data Summary
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The following table summarizes representative quantitative data for manganese-catalyzed
carbonylation reactions. It is important to note that reaction conditions and yields can vary
significantly based on the specific substrates, ligands, and additives used.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cataly
- Aryl Nucleo st Solven Temp. Time Yield Refere
ntr
J Halide phile Syste t (°C) (h) (%) nce
m
4 Mn2(CO
Pyrrolidi )10 (20
1 Chlorot THF RT 12 99 [1]
ne mol%),
oluene
DBU
4 Mn2(CO
Pyrrolidi )10 (20
2 Chloroa THF RT 12 98 [1]
) ne mol%),
nisole
DBU
) Mn2(CO
Pyrrolidi )10 (20
3 Chlorot THF RT 12 98 [1]
ne mol%),
oluene
DBU
4- Mnz(CO
Chlorob  Pyrrolidi )10 (30
4 ] THF RT 24 85 [1]
enzonitr  ne mol%),
ile DBU
1-
Chloro-
4 Mn2(CO
) Pyrrolidi )10 (30
5 (trifluor THF RT 24 82 [1]
ne mol%),
omethyl
DBU
)benzen
e
4 Mn2(CO
Methan )10 (50
6 Chlorot THF RT 36 85 [1]
ol mol%),
oluene
DBU

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubs.acs.org/doi/10.1021/acscatal.8b03720
https://pubs.acs.org/doi/10.1021/acscatal.8b03720
https://pubs.acs.org/doi/10.1021/acscatal.8b03720
https://pubs.acs.org/doi/10.1021/acscatal.8b03720
https://pubs.acs.org/doi/10.1021/acscatal.8b03720
https://pubs.acs.org/doi/10.1021/acscatal.8b03720
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

4 Mn2(CO
)10 (50
7 Chloroa  Phenol THF RT 36 78 [1]
) mol%),
nisole
DBU

Note: The data presented is for a visible-light-triggered system using Mnz(CO)10, which serves
as a solid CO source and catalyst precursor, illustrating the general conditions and yields
achievable in manganese-catalyzed carbonylations of aryl chlorides. While not directly using
Mn(CO)sBr as the starting material, the underlying catalytic principles are related.

Experimental Protocols
General Considerations

o Safety: Carbon monoxide (CO) is a highly toxic, odorless, and colorless gas. All reactions
involving CO gas must be conducted in a well-ventilated fume hood equipped with a CO
detector. Alternatively, solid CO sources can be used to mitigate the risks associated with
handling gaseous CO.

¢ Inert Atmosphere: Manganese carbonyl complexes can be sensitive to air and moisture.
Therefore, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen)
using standard Schlenk line or glovebox techniques.

e Reagents and Solvents: Solvents should be dried and degassed prior to use. All other
reagents should be of high purity.

Protocol 1: General Procedure for Aminocarbonylation
of Aryl Halides

This protocol is a generalized procedure based on visible-light-induced manganese-catalyzed
carbonylation.

Materials:
e Aryl halide (e.qg., aryl chloride)

e Amine (e.g., pyrrolidine)
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e Mn2(CO)1o0 (can be substituted with Mn(CO)sBr, though optimization may be required)
e 1,8-Diazabicyclo[5.4.0]lundec-7-ene (DBU)

o Anhydrous tetrahydrofuran (THF)

» Schlenk tube or other suitable reaction vessel

« Visible light source (e.g., 10 W white LEDs)

e Magnetic stirrer

Procedure:

 In a glovebox, add the aryl halide (0.4 mmol, 1.0 equiv), Mn2(CO)10 (e.g., 20-30 mol%), and
a magnetic stir bar to a Schlenk tube.

e Add anhydrous THF (1.0 mL).

e Add the amine (0.6 mmol, 1.5 equiv) and DBU (0.8 mmol, 2.0 equiv) to the reaction mixture.
e Seal the Schlenk tube and remove it from the glovebox.

o Place the reaction vessel in front of a visible light source and stir at room temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC). Reaction times can range from 12 to 36 hours.[1]

e Upon completion, quench the reaction with a saturated aqueous solution of NHaClI.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the desired
amide.
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Protocol 2: General Procedure for Alkoxycarbonylation
of Aryl Halides

This protocol is a generalized procedure for the synthesis of esters from aryl halides.
Materials:

e Aryl halide (e.qg., aryl chloride)

e Alcohol or phenol

¢ Mn2(CO)1o (as a stand-in for a Mn(l) precursor like Mn(CO)sBr)
e 1,8-Diazabicyclo[5.4.0Jlundec-7-ene (DBU)

e Anhydrous tetrahydrofuran (THF)

» Schlenk tube or other suitable reaction vessel

« Visible light source (e.g., 10 W white LEDs)

o Magnetic stirrer

Procedure:

e In a glovebox, add the aryl halide (0.4 mmol, 1.0 equiv), Mn2(CO)10 (e.g., 50 mol%), and a
magnetic stir bar to a Schlenk tube.

e Add anhydrous THF (1.0 mL).

¢ Add the alcohol or phenol (1.2 mmol, 3.0 equiv) and DBU (1.2 mmol, 3.0 equiv) to the
reaction mixture.[1]

o Seal the Schlenk tube and remove it from the glovebox.

« Irradiate the mixture with a visible light source while stirring at room temperature.
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e Monitor the reaction by TLC or GC until the starting material is consumed (typically 24-48
hours).

 After the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
o Extract the mixture with an organic solvent such as ethyl acetate.

o Combine the organic extracts, dry over anhydrous MgSOQa, filter, and remove the solvent in
vacuo.

» Purify the resulting crude ester by flash column chromatography.
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Caption: General workflow for manganese-catalyzed carbonylation.

Catalytic Cycle
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Caption: Proposed catalytic cycle for carbonylation.
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Mechanistic Insights

The catalytic cycle for manganese-catalyzed carbonylation of aryl halides is generally believed
to proceed through a series of fundamental organometallic steps. The active manganese
catalyst, which can be generated from Mn(CO)sBr, initiates the cycle.

» Oxidative Addition: The active Mn(l) species undergoes oxidative addition with the aryl halide
(Ar-X) to form an arylmanganese(lll) complex.

e CO Insertion: A molecule of carbon monoxide inserts into the manganese-aryl bond to form
an aroylmanganese(lll) intermediate.

e Reductive Elimination: The aroylmanganese complex reacts with a nucleophile (an alcohol
for ester formation or an amine for amide formation). This is followed by reductive elimination
to release the final carbonylated product (ester or amide) and regenerate the active
manganese catalyst, which can then re-enter the catalytic cycle.

The specific nature of the active catalyst and the intermediates can be influenced by the
reaction conditions, including the presence of ligands, bases, and light. For instance, in
photochemically-driven reactions, light may facilitate the generation of a coordinatively
unsaturated and highly reactive manganese species.

Disclaimer: The provided protocols are generalized and may require optimization for specific
substrates and reaction scales. Appropriate safety precautions should always be taken when
working with hazardous materials such as carbon monoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083175#protocol-for-carbonylation-reactions-using-
mn-co-5br]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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